molecular formula C18H16BrNO4S B2565759 methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358052-27-3

methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2565759
CAS RN: 1358052-27-3
M. Wt: 422.29
InChI Key: QTMIWCDFJKYHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H16BrNO4S and its molecular weight is 422.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Precursor Applications

Methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, a related compound, is synthesized from saccharin sodium salt and serves as a precursor for antiosteoarthritis quaternary ammonium derivatives (Vidal, Madelmont, & Mounetou, 2006).

Pharmacological Studies

N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides, compounds with structural similarities, were evaluated for their effects on rat uterus, aortic rings, and pancreatic β-cells. These compounds exhibited significant myorelaxant activity, particularly those with a bromine atom at the 6-position of the dihydrobenzopyran ring (Khelili et al., 2012).

Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a structurally related catalyst, was used for synthesizing 9-aryl-1,8-dioxo-octahydroxanthene derivatives. This catalyst facilitated the reaction under neutral media, highlighting its efficiency in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Structural and Chemical Properties

The structures of N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative were analyzed, revealing extensive intramolecular hydrogen bonds. These findings contribute to the understanding of the molecular conformation and bonding characteristics in similar benzothiazine compounds (Siddiqui et al., 2008).

properties

IUPAC Name

methyl 6-bromo-4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-7-5-13(19)9-15(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMIWCDFJKYHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-4-(3,4-dimethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

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